molecular formula C6H14ClNO2 B6189397 1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride CAS No. 2680536-48-3

1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride

Cat. No.: B6189397
CAS No.: 2680536-48-3
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It features a 1,4-dioxane ring substituted with a methyl group and a methanamine group. This compound is typically used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 1,4-dioxane derivatives with appropriate amine precursors. One common method includes the reaction of 1,4-dioxane with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out at room temperature and monitored using standard analytical techniques such as NMR and HPLC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-dioxan-2-yl)methanamine hydrochloride
  • ®-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride
  • 2-methyl-1,4-dioxan-2-yl)methanamine hydrochloride

Uniqueness

1-(5-methyl-1,4-dioxan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the dioxane ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized research applications.

Properties

CAS No.

2680536-48-3

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.